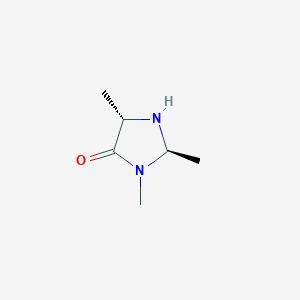

(2R,5S)-2,3,5-trimethylimidazolidin-4-one

CAS No.: 834862-76-9

Cat. No.: VC8298136

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 834862-76-9 |

|---|---|

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (2R,5S)-2,3,5-trimethylimidazolidin-4-one |

| Standard InChI | InChI=1S/C6H12N2O/c1-4-6(9)8(3)5(2)7-4/h4-5,7H,1-3H3/t4-,5+/m0/s1 |

| Standard InChI Key | ZXYYONQPJNODIJ-CRCLSJGQSA-N |

| Isomeric SMILES | C[C@H]1C(=O)N([C@@H](N1)C)C |

| SMILES | CC1C(=O)N(C(N1)C)C |

| Canonical SMILES | CC1C(=O)N(C(N1)C)C |

Introduction

Structural and Stereochemical Characteristics

The core structure of (2R,5S)-2,3,5-trimethylimidazolidin-4-one consists of a five-membered imidazolidinone ring, a saturated heterocycle containing two nitrogen atoms. The stereochemical designation (2R,5S) indicates that the methyl groups at positions 2 and 5 are arranged in specific spatial orientations, which are critical for its function as a chiral catalyst. Molecular modeling studies have demonstrated that the geminal dimethyl group at position 2 enforces a preferred iminium ion geometry during catalytic cycles, while the methyl group at position 5 influences π-facial shielding of the reactive intermediate .

Comparative Analysis of Related Imidazolidinones

Structurally analogous compounds, such as (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, share the imidazolidinone core but feature bulkier substituents. For example, the benzyl group in the latter increases molecular weight to 218.29 g/mol and alters physicochemical properties, including a predicted boiling point of 351°C and density of 1.044 g/cm³ . These modifications highlight how substituent variation tailors imidazolidinones for specific catalytic roles.

Synthetic Methodologies

Cyclization of Amino Amides

The synthesis of (2R,5S)-2,3,5-trimethylimidazolidin-4-one typically begins with amino acid precursors. A representative procedure involves:

-

Amino Amide Formation: Reacting L-phenylalanine methyl ester with methylamine to form an amino amide intermediate.

-

Cyclization: Refluxing the amino amide in acetone with a catalytic amount of p-toluenesulfonic acid (PTSA) to induce cyclization .

-

Salt Formation: Isolating the product as a hydrochloride salt via recrystallization from isopropanol, achieving yields up to 59% .

This method leverages the steric and electronic effects of the methyl groups to direct cyclization regioselectivity. Alternative pathways using Yb(OTf)₃ as a catalyst in chloroform have also been reported for related imidazolidinones, though yields vary depending on the substituents .

Table 1: Key Synthetic Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Starting Material | L-Phenylalanine methyl ester | |

| Cyclization Solvent | Acetone | |

| Catalyst | PTSA | |

| Yield | Up to 59% | |

| Purification Method | Recrystallization (isopropanol) |

Physicochemical Properties

Experimental data for (2R,5S)-2,3,5-trimethylimidazolidin-4-one remain limited, but computational predictions and analogues provide insights:

The absence of melting/boiling point data underscores the need for further experimental characterization.

Applications in Asymmetric Catalysis

Diels-Alder Reactions

(2R,5S)-2,3,5-trimethylimidazolidin-4-one derivatives serve as organocatalysts in enantioselective Diels-Alder reactions. For example, MacMillan’s catalyst—a related imidazolidinone—achieves up to 90% enantiomeric excess (ee) in cycloadditions between α,β-unsaturated aldehydes and dienes . The geminal dimethyl group at position 2 enforces an s-cis iminium ion geometry, which enhances stereocontrol by shielding one face of the reactive intermediate .

Friedel-Crafts Alkylation

Phosphonylated imidazolidinones, such as those described in GAP (Group-Assisted Purification) chemistry, demonstrate recyclability in Friedel-Crafts reactions. These catalysts maintain >85% yield and ee over three cycles, attributed to their robust stereochemical framework .

Challenges and Future Directions

Despite its utility, the compound faces limitations:

-

Synthetic Scalability: Multi-step syntheses and moderate yields (e.g., 23–59%) hinder large-scale applications .

-

Data Gaps: Missing thermochemical data (e.g., melting point) complicate process optimization.

Future research should prioritize:

-

Streamlined Synthesis: Developing one-pot methodologies to improve efficiency.

-

Computational Modeling: Predicting properties to guide catalyst design.

-

Expanded Substrate Scope: Exploring new reaction classes beyond cycloadditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume